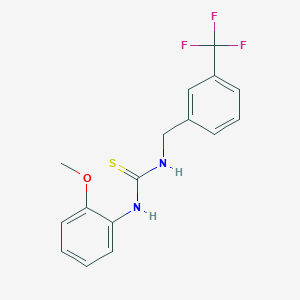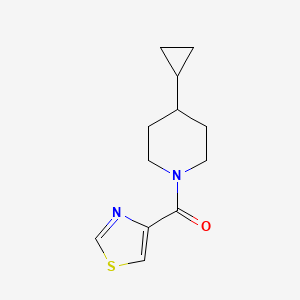![molecular formula C10H18N2O B2492539 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone CAS No. 870082-43-2](/img/structure/B2492539.png)
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone
Overview
Description
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a chemical compound with the molecular formula C10H18N2O. It has a molecular weight of 182.267 . This compound is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Molecular Structure Analysis
The molecular structure of this compound is based on a spirocyclic scaffold . The structure–activity relationship showed that the anti-ulcer activity was more pronounced in 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives containing a shorter aliphatic amine in the 4-position .Chemical Reactions Analysis
The compound has been found to exhibit anti-ulcer activity comparable with that of omeprazole . It has also been identified as a potent RIPK1 kinase inhibitor .Physical And Chemical Properties Analysis
The product is a yellow oily liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved sources.Scientific Research Applications
Antihypertensive Activity
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone derivatives exhibit significant antihypertensive properties. A study synthesized 43 new compounds, with some showing potent activity as antihypertensive agents in rats. These compounds, particularly those substituted at the 4 position, were found to be alpha-adrenergic blockers with varied specificity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).
Radioprotective Properties
This compound has been evaluated for its potential as a radioprotective agent. A study prepared 7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride, a related compound, and found it to be effective in protecting against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Tachykinin NK2 Receptor Antagonists
Compounds related to this compound have shown promise as tachykinin NK2 receptor antagonists, potentially useful in treating bronchoconstriction. These compounds demonstrated potent and selective inhibition of NK2 receptors over NK1 receptors (Smith et al., 1995).
CCR4 Antagonists
Some derivatives of this compound have been synthesized as potent CCR4 antagonists, binding to the extracellular allosteric site. These antagonists have shown the ability to induce endocytosis of CCR4, a feature not commonly shared by small molecule antagonists of chemokine receptors (Shukla et al., 2016).
Muscarinic Agonists
A series of related compounds were synthesized and tested as muscarinic receptor agonists. One compound, in particular, showed potential as a selective M1 agonist with potential for reversing cognitive impairments, although it also exhibited peripheral effects at low doses (Ishihara et al., 1992).
Supramolecular Arrangements
Research into the molecular and crystal structure of derivatives of this compound has provided insights into supramolecular arrangements and the role of substituents in these arrangements (Graus et al., 2010).
T-Type Calcium Channel Antagonists
2,8-Diazaspiro[4.5]decan-1-one derivatives have been explored as T-type calcium channel inhibitors, showing potency with some selectivity over L-type calcium channels. This research aimed to fit a T-type pharmacophore model (Fritch & Krajewski, 2010).
Cholinergic Activity
Another series of 8-substituted derivatives was synthesized for evaluation in cholinergic activity assays. These compounds, however, showed a lack of significant cholinergic properties when compared to the muscarinic agent RS-86 (Cignarella et al., 1993).
Mechanism of Action
Target of Action
The primary target of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . This pathway is recognized as an important driver in various inflammatory diseases .
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, which is a key driver in various inflammatory diseases .
Result of Action
The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in U937 cells, a model for necroptosis . This suggests that the compound could be employed as a lead compound for further structural optimization of RIPK1 inhibitors .
properties
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIOBMZWYRYMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)
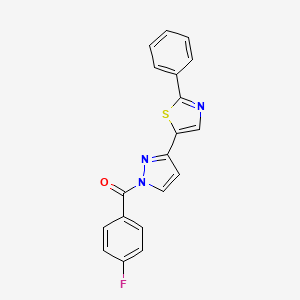
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

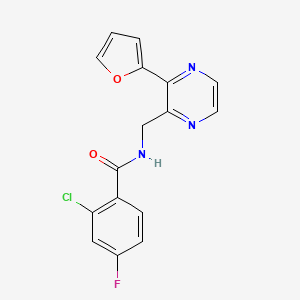
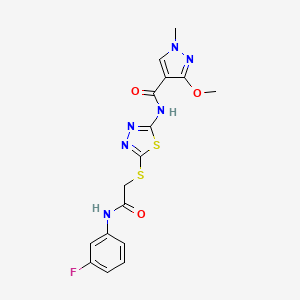
![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)
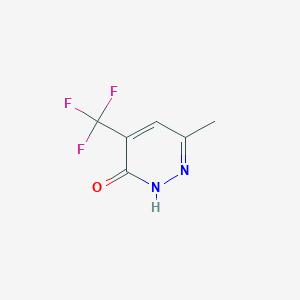

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)
